molecular formula C17H17O5P B14398499 4-Oxopent-2-en-2-yl diphenyl phosphate CAS No. 88626-01-1

4-Oxopent-2-en-2-yl diphenyl phosphate

Cat. No.: B14398499
CAS No.: 88626-01-1
M. Wt: 332.29 g/mol
InChI Key: VZNJNQWWOKUSCO-UHFFFAOYSA-N
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Description

4-Oxopent-2-en-2-yl diphenyl phosphate: is a chemical compound known for its unique structure and properties. It is also referred to as phosphoric acid, 1-methyl-3-oxo-1-butenyl diphenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxopent-2-en-2-yl diphenyl phosphate typically involves the esterification of phosphoric acid with 1-methyl-3-oxo-1-butenyl and diphenyl groups. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques to optimize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Oxopent-2-en-2-yl diphenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphoric acid derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

4-Oxopent-2-en-2-yl diphenyl phosphate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Oxopent-2-en-2-yl diphenyl phosphate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

88626-01-1

Molecular Formula

C17H17O5P

Molecular Weight

332.29 g/mol

IUPAC Name

4-oxopent-2-en-2-yl diphenyl phosphate

InChI

InChI=1S/C17H17O5P/c1-14(18)13-15(2)20-23(19,21-16-9-5-3-6-10-16)22-17-11-7-4-8-12-17/h3-13H,1-2H3

InChI Key

VZNJNQWWOKUSCO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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